molecular formula C10H11F3N2O B3037129 cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 439112-02-4

cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No. B3037129
CAS RN: 439112-02-4
M. Wt: 232.2 g/mol
InChI Key: UVUUAOJVMHCLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone (CFTD), also known as cyclopropyl-trifluoromethyl-diazepinone, is an organic compound with a molecular formula of C10H9F3NO. It belongs to the class of cyclic compounds known as cyclopropanes, and is a derivative of 1,4-diazepine. CFTD is a versatile molecule, and has been used in a variety of scientific research applications.

Scientific Research Applications

CFTD has been used in a variety of scientific research applications. It has been used as a tool for studying the properties of cyclopropanes, as well as for investigating the mechanism of action of various enzymes. It has also been used to study the effects of fluorination on the properties of organic compounds, and to investigate the structure and reactivity of small molecules. Additionally, CFTD has been used in the synthesis of various pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The advantages of using CFTD in laboratory experiments include its low cost and its ability to form hydrogen bonds with other molecules. Its low cost makes it an attractive option for researchers on a budget. Additionally, its ability to form hydrogen bonds allows it to interact with other molecules in a more efficient manner.
However, CFTD also has some limitations when used in laboratory experiments. For example, it is not as stable as some other compounds, and can easily decompose in the presence of heat or light. Additionally, it can be difficult to purify, and can easily be contaminated with other compounds.

Future Directions

Some potential future directions for research involving CFTD include further investigations into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its synthesis and purification methods could lead to improved methods for producing the compound. Furthermore, further studies into the effects of fluorination on the properties of organic compounds could lead to the development of new compounds with improved properties. Finally, further investigation into the use of CFTD in the synthesis of pharmaceuticals and agrochemicals could lead to the development of more efficient and cost-effective methods for producing these compounds.

properties

IUPAC Name

cyclopropyl-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-5-15(6-4-14-8)9(16)7-1-2-7/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUUAOJVMHCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
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cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
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cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
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cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
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cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
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cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

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